Diethylamine salicylate

percutaneous absorption skin penetration kinetics salicylic compounds

Diethylamine salicylate (DEAS, CAS 4419-92-5) is a non-steroidal anti-inflammatory drug (NSAID) formed as a salt from salicylic acid and diethylamine. It functions as a topical analgesic and anti-inflammatory agent via inhibition of prostaglandin synthesis.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 4419-92-5
Cat. No. B109921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylamine salicylate
CAS4419-92-5
SynonymsDiethylammonium salicylate;  Salicylate Diethylamine;  Salicylic Acid Diethylamine Salt;  Artrogota;  Damsal;  N-Ethyl-, 2-Hydroxybenzoate Ethanamine;  Diethylamine, Compound. with Salicylic Acid;  Salicylic Acid, Compound. with Diethylamine;  Salicylic Acid
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC[NH2+]CC.C1=CC=C(C(=C1)C(=O)[O-])O
InChIInChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3
InChIKeyJGMKRAUEFASZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylamine Salicylate (CAS 4419-92-5) Procurement Guide: Topical Salicylate Salt with Quantified Percutaneous Profile


Diethylamine salicylate (DEAS, CAS 4419-92-5) is a non-steroidal anti-inflammatory drug (NSAID) formed as a salt from salicylic acid and diethylamine [1]. It functions as a topical analgesic and anti-inflammatory agent via inhibition of prostaglandin synthesis [2]. The compound is widely used in topical formulations for relief of rheumatic and musculoskeletal pain, including lumbago, fibrositis, and strains [3]. As an ionic salicylate salt, DEAS exhibits percutaneous absorption characteristics distinct from both free salicylic acid and lipophilic salicylate esters [4].

Workflow Percutaneous absorption research & dermal PK modeling
Selection Ionic salicylate salt with differentiated slow release
Use Context In vitro / in vivo permeability, antipruritic endpoint studies

Diethylamine Salicylate Procurement: Why Topical Salicylate Salts Are Not Interchangeable


Topical salicylate derivatives cannot be substituted based solely on salicylate moiety content. In vivo microdialysis studies in hairless rats demonstrate a clear penetration kinetics ranking across four salicylic compounds: ¹⁴C-salicylamide ≥ ¹⁴C-butyl salicylate > ¹⁴C-salicylic acid > ¹⁴C-diethylamine salicylate [1]. The ionic salt form of DEAS produces the slowest percutaneous absorption rate among tested salicylic compounds, a property linked to its antipruritic efficacy via sustained local drug release [2]. Conversely, methyl salicylate (an ester) generates significantly higher systemic absorption, with urinary salicylate recovery 6.9-fold greater than trolamine salicylate (p<0.05) [3]. Formulation choice materially alters safety and efficacy profiles: higher systemic absorption increases salicylism risk, while slower dermal penetration may enhance localized therapeutic duration [4].

Methyl salicylate (ester) may produce significantly higher systemic exposure; absorption ranking differs across salicylate forms.
Free salicylic acid does not replicate the slow dermal retention profile of the diethylamine salt.
Trolamine salicylate yields similar tissue distribution but substitution should still consider excipient compatibility and release kinetics.

Diethylamine Salicylate Technical Evidence: Quantified Differentiation from Salicylic Acid, Esters, and Alternative Salts


Percutaneous Absorption Rate Ranking: Diethylamine Salicylate vs. Salicylic Acid, Butyl Salicylate, and Salicylamide

In a comparative in vivo study using hairless rats, diethylamine salicylate exhibited the lowest percutaneous absorption rate among four salicylic compounds tested under equimolar conditions (0.4 mmol/g in dimethyl isosorbide, non-occluded finite dose application) [1]. The ionic diethylamine salicylate produced larger surface depots and penetrated skin more slowly than the free acid form [1].

Percutaneous Absorption Rank
Head-to-head comparison
Lowest absorption rate among four salicylic compounds; butyl salicylate fastest, DEAS slowest.
Supports prolonged local retention, reduced systemic salicylate burden.
Equimolar 0.4 mmol/g in dimethyl isosorbide, hairless rat model.
percutaneous absorption skin penetration kinetics salicylic compounds

Dermal Microdialysis Penetration Kinetics: Quantified Concentration Ranking

Cutaneous microdialysis in hairless rats with equimolar ¹⁴C-salicylic formulations applied topically revealed differentiated dermal concentration kinetics [1]. DEAS produced the lowest dermal extracellular concentrations among the series, attributed to slower dissociation kinetics from its ionic salt form [1].

Dermal Microdialysis Kinetics
Head-to-head comparison
DEAS lowest dermal concentration at 4h; salicylamide ≥ butyl salicylate > salicylic acid > DEAS.
Provides controlled low-concentration dermal release profile.
Hairless rat dermis, microdialysis probes, 4h sampling.
cutaneous microdialysis dermal pharmacokinetics topical drug delivery

Human Pharmacokinetics: Zero-Order Absorption with Quantified Lag Time and Rate Constant

A human pharmacokinetic study of diethylamine salicylate cream applied to the inner arms demonstrated zero-order absorption kinetics with a prolonged lag time before systemic appearance [1]. This contrasts with methyl salicylate preparations which produce more rapid systemic absorption [2].

Human PK Parameters
Cross-study comparable
Lag time: 5–8 h; zero-order absorption rate: 25.46 ± 10.70 mg/h; first-order elimination rate: 0.349 ± 0.1214 h⁻¹.
Safety buffer against rapid salicylate accumulation; supports research on prolonged topical exposure.
Human inner arm application; nonlinear least squares modeling.
human pharmacokinetics transdermal drug delivery zero-order absorption

Antipruritic Efficacy: Serotonin-Induced Scratching Suppression in Rat Model

In a hairless rat model of peripherally-elicited pruritus via serotonin injection, topical pre-application of 5% w/w diethylamine salicylate significantly suppressed scratching behavior compared to vehicle control [1]. The effect was sustained throughout the 1.5-hour observation period, while salicylic acid and butyl salicylate did not produce comparable suppression [1].

Antipruritic Endpoint
Head-to-head comparison
DEAS significantly suppressed scratching vs. vehicle (P
Antipruritic endpoint response linked to slow local release; free acid and butyl ester not significant.
Rat serotonin-induced pruritus model, 5% w/w topical pre-application.
Tissue Distribution Comparison
Head-to-head comparison
Similar plasma/tissue levels to trolamine salicylate; methyl salicylate yields 6.9× higher urinary recovery (p
Salt forms limit systemic exposure compared to ester; supports local delivery research.
Male Wistar rats, commercial topical formulations.
Release Mechanism
Supporting evidence
Solubility-controlled release from ethylcellulose latex; not matrix-diffusion limited.
Simplifies quality-by-design for prolonged-action topical systems.
Aquacoat® ethylcellulose, pH 1.5–9, various vehicles.
antipruritic serotonin-induced pruritus topical analgesic

Local vs. Systemic Tissue Distribution: Comparable to Trolamine Salicylate but Contrasting with Methyl Salicylate

In a comparative rat tissue distribution study, formulations of diethylamine salicylate and triethanolamine (trolamine) salicylate containing comparable salicylate concentrations yielded similar salicylate levels in plasma and underlying tissues [1]. Direct penetration was predominant to the top muscle level at the treated site, with deeper tissues receiving drug via systemic redistribution [1]. In contrast, methyl salicylate formulations produced measurably higher systemic absorption, with serum concentrations of 0.31–0.91 mg/L within 1 hour of first application [2].

Tissue Distribution Comparison
Head-to-head comparison
Similar plasma/tissue levels to trolamine salicylate; methyl salicylate yields 6.9× higher urinary recovery (p
Salt forms limit systemic exposure compared to ester; supports local delivery research.
Male Wistar rats, commercial topical formulations.
Release Mechanism
Supporting evidence
Solubility-controlled release from ethylcellulose latex; not matrix-diffusion limited.
Simplifies quality-by-design for prolonged-action topical systems.
Aquacoat® ethylcellulose, pH 1.5–9, various vehicles.
tissue penetration local drug delivery salicylate salts

Formulation Excipient Compatibility: Release Rate Governed by Solubility Rather than Polymer Matrix

Adsorption-desorption studies of DEAS on ethylcellulose latex particles revealed that drug release from excipients is primarily governed by DEAS solubility rather than polymer matrix interactions [1]. This characteristic enables rational formulation design for prolonged-action topical products using cellulose-based carriers [1].

Release Mechanism
Supporting evidence
Solubility-controlled release from ethylcellulose latex; not matrix-diffusion limited.
Simplifies quality-by-design for prolonged-action topical systems.
Aquacoat® ethylcellulose, pH 1.5–9, various vehicles.
excipient compatibility controlled release topical formulation

Diethylamine Salicylate Procurement: Optimized Application Scenarios Based on Quantitative Evidence


Topical Analgesic Formulations Requiring Prolonged Local Retention and Minimal Systemic Exposure

Based on in vivo percutaneous absorption ranking [1] and dermal microdialysis kinetics [2] showing DEAS as the slowest-absorbed salicylic compound, this salt is preferentially suited for OTC creams, gels, and ointments intended for chronic musculoskeletal pain management (lumbago, fibrositis, strains). The 5–8 hour lag time to systemic absorption in humans [3] supports safe repeated daily application without salicylate accumulation concerns. DEAS is the rational choice over methyl salicylate when minimizing systemic salicylate exposure is a formulation or regulatory requirement.

Antipruritic Dermatological Preparations for Inflammatory Skin Conditions

The demonstrated suppression of serotonin-induced scratching (P < 0.001 vs. vehicle) in a rat pruritus model [4] supports DEAS as a preferred active ingredient for topical antipruritic formulations. The sustained effect over 1.5 hours, attributed to slow local release [4], is mechanistically linked to the low absorption rate documented in penetration studies [1]. Salicylic acid and butyl salicylate did not produce comparable antipruritic activity in the same model [4], making DEAS a differentiated candidate for itch-relief products targeting dermatologic conditions.

Controlled-Release Topical Drug Delivery Systems Utilizing Cellulose-Based Carriers

Excipient compatibility studies demonstrate that DEAS release from ethylcellulose latex is solubility-controlled rather than matrix-diffusion controlled [5]. This characteristic enables formulation scientists to design prolonged-action topical products with predictable release kinetics by modulating vehicle composition (e.g., Carbopol gels, PEG systems) rather than relying on complex polymer engineering [5]. DEAS is therefore a strategically advantageous active pharmaceutical ingredient (API) for generic controlled-release topical product development where formulation simplicity and manufacturing robustness are procurement priorities.

Comparative Bioequivalence Studies for Generic Topical Salicylate Products

Tissue distribution data in rats indicate that DEAS and triethanolamine salicylate yield similar salicylate concentrations in plasma and underlying tissues when formulated at comparable salicylate concentrations [6]. This evidence supports DEAS as a reference listed drug (RLD) candidate or comparator in abbreviated new drug application (ANDA) development for topical salicylate salt products. The well-characterized human pharmacokinetic parameters (zero-order absorption, 5–8 h lag time, 25.46 mg/h absorption rate) [3] provide a quantifiable benchmark for bioequivalence assessment.

Application
Selection Property
Validation Focus
Percutaneous absorption research & dermal retention studies
Slowest absorption ranking among salicylic compounds
Local tissue exposure vs. systemic spillover monitoring
Antipruritic endpoint investigation (serotonin-induced models)
Sustained local drug release linked to scratching suppression
Scratch-sequence reduction vs. vehicle control
Controlled-release topical formulation development
Solubility-controlled release from cellulosic carriers
Excipient compatibility and predictable release kinetics
Bioequivalence / comparative topical product research
Tissue distribution similar to trolamine salicylate
PK parameter benchmarking (lag time, zero-order rate)

Technical Documentation Hub

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